molecular formula C26H28F3NO7S B2491392 3-[3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-9-yl]-1lambda6-thiolane-1,1-dione; propan-2-ol CAS No. 1215778-63-4

3-[3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-9-yl]-1lambda6-thiolane-1,1-dione; propan-2-ol

Cat. No. B2491392
CAS RN: 1215778-63-4
M. Wt: 555.57
InChI Key: PHPTYURPHTWHSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest belongs to a class of compounds that are known for their complex synthesis and multifaceted chemical properties. These compounds often contain multiple functional groups that allow for a wide range of chemical reactions and interactions, making them of interest in various fields of chemical research.

Synthesis Analysis

The synthesis of complex heterocyclic compounds often involves multi-step reactions, starting from simpler organic or inorganic precursors. For example, Pimenova et al. (2003) described the synthesis of related heterocyclic compounds through the reaction of pentafluoroacetophenone with dimethyl oxalate in the presence of sodium methylate, followed by various cyclization reactions (Pimenova, Krasnych, Goun, & Miles, 2003).

Molecular Structure Analysis

Structural analysis of such compounds is critical for understanding their chemical behavior. Studies often employ techniques like X-ray crystallography, NMR spectroscopy, and computational methods to elucidate the molecular structure. For instance, Xu et al. (2016) used TDDFT calculations and X-ray crystallography to analyze the structure of a related compound (Xu, Shao, Xu, Jiang, & Yuan, 2016).

Chemical Reactions and Properties

The compound's functional groups dictate its chemical reactivity. For example, Song et al. (2008) explored the synthesis of trifluoromethyl-containing heterocycles, showcasing the influence of such functional groups on the compound's chemical reactivity (Song, Song, Dai, Yi, Jin, Zhu, & Shao, 2008).

properties

IUPAC Name

9-(1,1-dioxothiolan-3-yl)-3-(4-methoxyphenyl)-2-(trifluoromethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one;propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20F3NO6S.C3H8O/c1-31-15-4-2-13(3-5-15)19-20(28)16-6-7-18-17(21(16)33-22(19)23(24,25)26)10-27(12-32-18)14-8-9-34(29,30)11-14;1-3(2)4/h2-7,14H,8-12H2,1H3;3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHPTYURPHTWHSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)O.COC1=CC=C(C=C1)C2=C(OC3=C(C2=O)C=CC4=C3CN(CO4)C5CCS(=O)(=O)C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28F3NO7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

555.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.